molecular formula C6H2BrF3S B15364376 2-Bromo-3,4,6-trifluorobenzenethiol

2-Bromo-3,4,6-trifluorobenzenethiol

Cat. No.: B15364376
M. Wt: 243.05 g/mol
InChI Key: OTGHWSXBRMOMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4,6-trifluorobenzenethiol (C₆HBrF₃S) is a halogenated aromatic thiol characterized by a benzene ring substituted with bromine at position 2 and fluorine atoms at positions 3, 4, and 5. The thiol (-SH) group at position 1 confers distinct reactivity, particularly in nucleophilic substitution and metal coordination. The electron-withdrawing effects of bromine and fluorine substituents enhance the acidity of the thiol proton compared to unsubstituted benzenethiol (pKa ~6.5), making it a stronger acid.

Properties

Molecular Formula

C6H2BrF3S

Molecular Weight

243.05 g/mol

IUPAC Name

2-bromo-3,4,6-trifluorobenzenethiol

InChI

InChI=1S/C6H2BrF3S/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H

InChI Key

OTGHWSXBRMOMMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)S)Br)F)F

Origin of Product

United States

Scientific Research Applications

2-Bromo-3,4,6-trifluorobenzenethiol is utilized in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2-Bromo-3,4,6-trifluorobenzenethiol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • The nitro groups are stronger electron-withdrawing groups (EWGs) than fluorine, leading to higher acidity in derivatives (e.g., carboxylic acids). However, the absence of a thiol group limits direct reactivity comparisons. Reported melting points (m.p.) for its esters (e.g., methyl ester: m.p. 109°C) suggest higher thermal stability compared to thiols due to stronger intermolecular forces .
  • 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid (C₈H₃BrClF₃O₂) :
    This benzoic acid derivative features bromine, chlorine, and a trifluoromethyl group. The trifluoromethyl group increases lipophilicity significantly, which is relevant for drug design. The carboxylic acid group (pKa ~2.8) is more acidic than the thiol in 2-Bromo-3,4,6-trifluorobenzenethiol, but the latter’s sulfur-based reactivity (e.g., disulfide formation) offers unique applications .

Functional Group Comparisons

  • (3-Bromo-4-fluorophenyl)[...]amine derivatives :
    Aryl amines with bromo and fluoro substituents (e.g., ) exhibit different electronic profiles. The amine group is electron-donating, contrasting with the thiol’s EWG nature. Such amines are more nucleophilic at the aromatic ring but less reactive in thiol-specific reactions (e.g., thiol-ene click chemistry) .

  • Diethyl N-5-[...]thienoyl-L-glutamate: Thiophene-based compounds with ester and thioether groups highlight the versatility of sulfur-containing moieties. However, the benzenethiol’s direct -SH group enables faster radical scavenging or metal chelation compared to thioethers .

Limitations and Knowledge Gaps

Direct experimental data on this compound are scarce in the provided evidence. Comparisons rely on extrapolation from structurally related compounds, such as nitrobenzoates () and fluorinated benzoic acids (). Further studies measuring its pKa, crystallographic data, and reaction kinetics are needed to validate inferred properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.